REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8](Cl)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH2:13]1[C:15]2([CH2:19][CH2:18][NH:17][CH2:16]2)[CH2:14]1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CCO>CS(C)=O>[CH2:14]1[C:15]2([CH2:19][CH2:18][N:17]([C:8]3[C:2]([Cl:1])=[CH:3][C:4]([N+:10]([O-:12])=[O:11])=[C:5]([NH2:6])[CH:7]=3)[CH2:16]2)[CH2:13]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
C1CC12CNCC2
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
DCM EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CN(CC2)C=2C(=CC(=C(C2)N)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |